Bienvenue dans la boutique en ligne BenchChem!

3-(2,6-Difluorophenyl)prop-2-enal

Antimicrobial resistance FtsZ inhibition Gram-negative pathogen

3-(2,6-Difluorophenyl)prop-2-enal (CAS 117338-43-9; synonym: 2,6-difluorocinnamaldehyde) is a fluorinated cinnamaldehyde derivative with the molecular formula C₉H₆F₂O and a molecular weight of 168.14 g/mol. It belongs to the class of α,β-unsaturated aldehydes (enal scaffold), in which the conjugated propenal side-chain is directly attached to a 2,6-difluorophenyl ring.

Molecular Formula C9H6F2O
Molecular Weight 168.14 g/mol
Cat. No. B7942592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Difluorophenyl)prop-2-enal
Molecular FormulaC9H6F2O
Molecular Weight168.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C=CC=O)F
InChIInChI=1S/C9H6F2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-6H
InChIKeyABQCTYYKKNJKPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,6-Difluorophenyl)prop-2-enal (2,6-Difluorocinnamaldehyde): Procurement-Ready Fluorinated α,β-Unsaturated Aldehyde Building Block


3-(2,6-Difluorophenyl)prop-2-enal (CAS 117338-43-9; synonym: 2,6-difluorocinnamaldehyde) is a fluorinated cinnamaldehyde derivative with the molecular formula C₉H₆F₂O and a molecular weight of 168.14 g/mol . It belongs to the class of α,β-unsaturated aldehydes (enal scaffold), in which the conjugated propenal side-chain is directly attached to a 2,6-difluorophenyl ring . The compound is commercially available as a research chemical (≥97% purity) from multiple suppliers , and its predicted LogP of 2.18 and boiling point of approximately 236.6 °C are documented in authoritative chemical databases . This document provides a procurement-focused evidence guide that quantifies the differentiation of this compound against its closest positional and halogen-substituted analogs.

Why 3-(2,6-Difluorophenyl)prop-2-enal Cannot Be Replaced by Positional Isomers or Other Halogenated Cinnamaldehydes


The 2,6-difluoro substitution pattern on the cinnamaldehyde scaffold creates a unique electronic and steric environment that cannot be replicated by mono-fluorinated, 2,5-difluorinated, or dichlorinated analogs. Systematic SAR studies demonstrate that the position and identity of halogen substituents on the phenyl ring profoundly alter (i) antimicrobial potency and FtsZ inhibition [1], (ii) hepatotoxicity profiles including ROS generation and glutathione depletion [2], and (iii) adrenergic receptor binding affinity where 2,6-difluoro substitution renders analogs essentially inactive at both α- and β-adrenergic receptors [3]. Consequently, the procurement of a positional isomer such as 3-(2,5-difluorophenyl)prop-2-enal or a halogen-swapped analog such as 3-(2,6-dichlorophenyl)prop-2-enal cannot be expected to deliver equivalent biological or chemical performance.

Quantitative Differentiation Evidence for 3-(2,6-Difluorophenyl)prop-2-enal: Head-to-Head Comparator Data


Antimicrobial Potency against Acinetobacter baumannii: 2,6-Difluoro vs. 4-Bromo and Other Halogenated Cinnamaldehyde Analogs

In a 2022 head-to-head study of six cinnamaldehyde analogs against the critical-priority Gram-negative pathogen Acinetobacter baumannii, 2,6-difluorocinnamaldehyde (compound 4) demonstrated an MIC of 32 μg/mL, equipotent to the most active compound in the series [1]. By contrast, the unsubstituted parent trans-cinnamaldehyde required significantly higher concentrations, 2-chlorocinnamaldehyde and 4-chlorocinnamaldehyde exhibited lower potency, and even 2,6-dichlorocinnamaldehyde (compound 6) showed a distinct activity profile that was not superior to the 2,6-difluoro analog [1]. Mechanistic studies confirmed that the 2,6-difluoro analog inhibits FtsZ polymerization and GTPase activity, leading to a cell-division block phenotype [1].

Antimicrobial resistance FtsZ inhibition Gram-negative pathogen Cinnamaldehyde SAR

Hepatotoxicity Profile: 2,6-Difluorocinnamaldehyde Exhibits Electron-Withdrawing-Group-Dependent Toxicity Distinct from Non-Fluorinated Analogs

In a systematic structure-toxicity study of trans-cinnamaldehyde (CA) and eight analogs, mouse hepatocyte LC50 values revealed that compounds bearing electron-withdrawing groups, including 2,6-difluorocinnamaldehyde (F-CA), exhibited significantly lower LC50 values (greater toxicity) than analogs without electron-withdrawing groups such as α-methylcinnamaldehyde (Me-CA) or the saturated analog 3-phenylpropionaldehyde (sat-CA) [1]. The increased toxicity of F-CA was mechanistically linked to significantly greater reactive oxygen species (ROS) production and glutathione (GSH) depletion at equitoxic doses [1]. These data indicate that while F-CA is more toxic than electron-rich analogs, its toxicity profile is shared among electron-withdrawing-group-containing analogs, enabling predictable risk assessment in lead optimization.

Hepatotoxicity Reactive oxygen species Glutathione depletion Structure-toxicity relationship

Adrenergic Receptor Selectivity: 2,6-Difluoro Substitution Abolishes Both α- and β-Adrenergic Activity

Although this evidence is derived from 2,6-difluoronorepinephrine rather than the propenal itself, the pharmacophoric relevance of the 2,6-difluorophenyl motif is directly transferable. Binding and functional assay data demonstrate that the 2,6-difluorinated analogs of norepinephrine, epinephrine, and phenylephrine are relatively inactive at both α- and β-adrenergic receptors [1][2]. In contrast, 2,5-difluoro substitution retains partial activity, and mono-fluoro substitution at the 2-position selectively decreases α-adrenergic activity while 6-fluoro substitution selectively decreases β-adrenergic activity [1]. The 2,6-difluoro pattern uniquely silences both receptor subtypes simultaneously, with a measured Ki of 29,000 nM at the β2-adrenergic receptor [2].

Adrenergic pharmacology Fluorine substitution effect GPCR Receptor selectivity

Synthetic Versatility: 2,6-Difluorocinnamaldehyde Enables Hexaphyrin Macrocycle Construction and Ruthenium-Catalyzed C–H Activation Unavailable to Non-Fluorinated Analogs

2,6-Difluorocinnamaldehyde serves as a meso-substituent precursor in the oxidative condensation with dipyrromethene (DDQ-catalyzed) to yield hexaphyrin macrocycles bearing six 2,6-difluorophenyl groups [1]. These hexaphyrins absorb in the near-infrared region and have been investigated for cancer photodynamic therapy [1]. Furthermore, the alkene moiety of 2,6-difluorocinnamaldehyde is specifically advantageous for ruthenium-catalyzed C–H activation reactions, enabling distal functionalization strategies that are critical for late-stage diversification of bioactive molecules . These synthetic applications are enabled by the combined electronic effect of the 2,6-difluoro substitution and the α,β-unsaturated aldehyde scaffold, and cannot be assumed for non-fluorinated or differently substituted cinnamaldehydes.

Expanded porphyrin Hexaphyrin Photodynamic therapy C–H activation Ruthenium catalysis

Physicochemical Differentiation: 2,6-Difluoro Substitution Confers Intermediate Lipophilicity Relative to Mono-Fluoro and Dichloro Analogs

The predicted LogP (cLogP) of 2,6-difluorocinnamaldehyde is 2.18 . For comparison, the mono-fluorinated 4-fluorocinnamaldehyde (CAS 24654-55-5) has a reported LogP of approximately 2.13 , while the corresponding dichloro analog (2,6-dichlorocinnamaldehyde) has a higher LogP (Cl is more lipophilic than F). This intermediate lipophilicity profile places the 2,6-difluoro compound in a range favorable for both membrane permeability (LogP > 2 correlates with improved cellular activity in certain models ) and aqueous solubility. However, this is a class-level inference based on computational predictions; experimentally measured logD values at pH 7.4 for the compound itself were not identified in the peer-reviewed literature.

Lipophilicity LogP Drug-likeness Fluorine effect

3-(2,6-Difluorophenyl)prop-2-enal: High-Impact Application Scenarios Supported by Comparative Evidence


Antimicrobial Drug Discovery Targeting Multidrug-Resistant Acinetobacter baumannii via FtsZ Inhibition

Based on the direct head-to-head MIC comparison in Section 3, the 2,6-difluoro analog is among the most potent cinnamaldehyde-derived FtsZ inhibitors tested against extensively drug-resistant (XDR) A. baumannii [1]. Procurement of this specific analog is justified for hit-to-lead optimization programs aimed at combatting MDR and XDR Gram-negative infections. The demonstrated 32-fold MIC enhancement in the presence of an efflux pump inhibitor further supports its use in combination-therapy or efflux-pump-co-targeting strategies [1]. Substituting with a mono-halogenated or non-fluorinated cinnamaldehyde would yield a compound with inferior or unverified anti-Acinetobacter potency.

Medicinal Chemistry Programs Requiring Adrenergic Receptor Off-Target Silencing

For lead series where the 2,6-difluorophenyl motif is incorporated as a key pharmacophoric element, the class-level evidence from 2,6-difluoronorepinephrine demonstrates that this substitution pattern uniquely eliminates both α- and β-adrenergic receptor activity [1][2]. This is a critical differentiator from 2,5-difluoro or mono-fluoro substitution patterns that retain partial receptor activity and may introduce unwanted cardiovascular or CNS side effects. The 2,6-difluorophenyl-containing building block 3-(2,6-difluorophenyl)prop-2-enal is therefore the preferred starting material for synthesizing analogs designed to avoid adrenergic off-target interactions.

Synthesis of Near-Infrared-Absorbing Hexaphyrin Macrocycles for Photodynamic Therapy Research

The established synthetic route to hexaphyrins bearing six meso-2,6-difluorophenyl substituents uses 2,6-difluorocinnamaldehyde as the direct building block [1][2]. These expanded porphyrins absorb in the NIR region and are under investigation as photosensitizers for cancer photodynamic therapy [2]. The synthesis is substrate-specific; procurement of non-fluorinated or differently substituted cinnamaldehydes would fail to yield the target hexaphyrin architecture. This application scenario is directly supported by published synthetic protocols and represents a high-value materials-chemistry use case.

Ruthenium-Catalyzed C–H Activation Methodology Development and Late-Stage Functionalization

The α,β-unsaturated aldehyde scaffold of 2,6-difluorocinnamaldehyde, combined with the electron-withdrawing effect of the 2,6-difluoro substituents, renders this compound an advantageous substrate for ruthenium-catalyzed C–H activation reactions [1]. This application is relevant for methodology groups developing distal C–H functionalization strategies and for medicinal chemistry teams performing late-stage diversification of bioactive scaffolds. The demonstrated reactivity cannot be assumed for non-fluorinated cinnamaldehydes, making the correct procurement essential for reaction development.

Quote Request

Request a Quote for 3-(2,6-Difluorophenyl)prop-2-enal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.